5-(2-chloroethyl)-2,2-difluoro-2H-1,3-benzodioxole
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Overview
Description
5-(2-chloroethyl)-2,2-difluoro-2H-1,3-benzodioxole: is an organic compound characterized by the presence of a benzodioxole ring substituted with a 2-chloroethyl group and two fluorine atoms
Mechanism of Action
Target of Action
Similar compounds, such as 5-(2-chloroethyl)-2’-deoxyuridine (cedu), have been shown to selectively inhibit the replication of herpes simplex virus type 1 (hsv-1) by preferentially being phosphorylated by hsv-infected cells .
Mode of Action
Drawing parallels from cedu, it’s plausible that this compound could also be preferentially phosphorylated by certain cells, leading to its activation . The phosphorylated compound could then interact with its targets, leading to changes in cellular processes.
Biochemical Pathways
Similar compounds like cedu have been shown to inhibit viral dna synthesis at the level of the viral dna polymerization reaction . This suggests that 5-(2-chloroethyl)-2,2-difluoro-2H-1,3-benzodioxole could potentially affect DNA synthesis pathways.
Pharmacokinetics
The metabolic elimination and enzymatic splitting of cedu have been studied . After oral administration, the parent compound and its metabolites were isolated and identified from urine and faeces . This suggests that this compound could have similar Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
Result of Action
Based on the mode of action of similar compounds, it’s plausible that this compound could lead to changes in cellular processes, potentially inhibiting certain types of viral replication .
Biochemical Analysis
Biochemical Properties
Similar compounds, such as nitrogen mustards, have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often involves covalent binding, which can lead to changes in the function of these biomolecules .
Cellular Effects
Related compounds, such as nitrogen mustards, have been shown to inhibit cell replication, which can lead to anti-tumor effects .
Molecular Mechanism
Nitrogen mustards, which are structurally similar, are known to form electron-deficient iminium ions in cells and then react with the electron-rich centers of DNA, RNA, or enzymatic biological macromolecules by covalent binding .
Temporal Effects in Laboratory Settings
Related compounds, such as tris(2-chloroethyl) phosphate (TCEP), have been shown to cause various toxicological effects on organisms, including humans, when exposed to high concentrations .
Dosage Effects in Animal Models
Related compounds, such as nitrogen mustards, have been shown to have anti-tumor activity in various animal models .
Metabolic Pathways
Related compounds, such as nitrogen mustards, are known to interact with various enzymes and cofactors .
Transport and Distribution
Related compounds, such as nitrogen mustards, are known to be transported and distributed within cells and tissues .
Subcellular Localization
Related compounds, such as nitrogen mustards, are known to interact with various subcellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-chloroethyl)-2,2-difluoro-2H-1,3-benzodioxole typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Introduction of the 2-Chloroethyl Group: The 2-chloroethyl group can be introduced via a nucleophilic substitution reaction using 2-chloroethanol and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the use of high-purity reagents to minimize impurities.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the 2-chloroethyl group.
Oxidation and Reduction: The benzodioxole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Fluorination and Defluorination: The fluorine atoms can be replaced or removed under specific conditions, leading to the formation of various derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of quinones or other oxidized derivatives.
Reduction Products: Reduction can yield partially or fully reduced benzodioxole derivatives.
Scientific Research Applications
5-(2-chloroethyl)-2,2-difluoro-2H-1,3-benzodioxole: has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly in the development of anticancer and antiviral agents.
Materials Science: The compound is explored for its use in the synthesis of novel polymers and materials with unique electronic properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Comparison with Similar Compounds
Similar Compounds
5-(2-bromoethyl)-2,2-difluoro-2H-1,3-benzodioxole: Similar structure but with a bromo group instead of a chloro group.
5-(2-chloroethyl)-2,2-dichloro-2H-1,3-benzodioxole: Similar structure but with two chlorine atoms instead of fluorine atoms.
5-(2-chloroethyl)-2,2-difluoro-2H-1,3-benzodioxane: Similar structure but with a benzodioxane ring instead of a benzodioxole ring.
Uniqueness
- The presence of both the 2-chloroethyl group and the difluoro substitution makes 5-(2-chloroethyl)-2,2-difluoro-2H-1,3-benzodioxole unique in terms of its reactivity and potential applications. The combination of these functional groups imparts distinct electronic and steric properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
5-(2-chloroethyl)-2,2-difluoro-1,3-benzodioxole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF2O2/c10-4-3-6-1-2-7-8(5-6)14-9(11,12)13-7/h1-2,5H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGMBFGMMPWSYMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CCCl)OC(O2)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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